1-Pyrrolidinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester
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Overview
Description
1-Pyrrolidinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester is a complex organic compound that features a pyrrolidine ring and a benzothiazole moiety
Preparation Methods
The synthesis of 1-Pyrrolidinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester involves several steps. One common synthetic route includes the reaction of pyrrolidine with carbon disulfide to form pyrrolidinecarbodithioic acid. This intermediate is then reacted with 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and solvent choice.
Chemical Reactions Analysis
1-Pyrrolidinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Pyrrolidinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 1-Pyrrolidinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester include:
2-Oxo-1-pyrrolidineacetic acid: This compound shares the pyrrolidine ring but lacks the benzothiazole moiety, resulting in different chemical and biological properties.
4-Morpholinecarbodithioic acid, 2-oxo-2-((4,5,6,7-tetrahydro-2-benzothiazolyl)amino)ethyl ester: This compound has a morpholine ring instead of a pyrrolidine ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrrolidine and benzothiazole moieties, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
126830-79-3 |
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Molecular Formula |
C14H19N3OS3 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl] pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C14H19N3OS3/c18-12(9-20-14(19)17-7-3-4-8-17)16-13-15-10-5-1-2-6-11(10)21-13/h1-9H2,(H,15,16,18) |
InChI Key |
FSOLBFZOTAKPOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CSC(=S)N3CCCC3 |
Origin of Product |
United States |
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